Hydroxy-PEG2-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

羟基-PEG2 酸可以通过聚乙二醇与环氧乙烷的反应合成,然后引入羧酸基团。聚乙二醇的羟基在碱性条件下与环氧乙烷反应,形成末端具有羟基的 PEG 链。 然后使用琥珀酸酐或氯乙酸等试剂将末端羟基转化为羧酸 .

工业生产方法

在工业环境中,羟基-PEG2 酸的生产涉及使用连续流反应器进行大规模反应,以确保产品质量和产率的一致性。 该过程通常包括蒸馏和结晶等纯化步骤,以获得高纯度产品 .

化学反应分析

反应类型

羟基-PEG2 酸会发生各种化学反应,包括:

酯化: 羧酸基团可以在酸催化剂存在下与醇反应形成酯。

酰胺化: 羧酸基团可以在偶联剂(如 EDC(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)或 DCC(二环己基碳二亚胺))存在下与胺反应形成酰胺.

常见试剂和条件

酯化: 醇,酸催化剂(例如,硫酸)

酰胺化: 胺,偶联剂(例如,EDC,DCC)

取代: 甲苯磺酰氯,甲磺酰氯

形成的主要产物

酯: 由酯化反应形成

酰胺: 由酰胺化反应形成

取代的 PEG 衍生物: 由取代反应形成

科学研究应用

羟基-PEG2 酸在科学研究中有着广泛的应用,包括:

作用机制

羟基-PEG2 酸在 PROTACs 中充当连接剂,PROTACs 旨在诱导靶蛋白降解。该化合物连接两个配体:一个与 E3 泛素连接酶结合,另一个与靶蛋白结合。 这种相互作用促进了靶蛋白的泛素化,将其标记为蛋白酶体降解 .

相似化合物的比较

羟基-PEG2 酸可以与其他 PEG 基连接剂进行比较,例如:

羟基-PEG4 酸: 结构相似,但 PEG 链更长,提供更大的灵活性 and 溶解度。

羟基-PEG8 酸: PEG 链更长,提供增强的溶解度 and 减少的空间位阻。

羟基-PEG-叔丁酯: 包含叔丁酯基团,可用于需要酯官能团的特定应用.

生物活性

Hydroxy-PEG2-acid, a polyethylene glycol (PEG)-based compound characterized by its hydrophilic properties and a terminal carboxylic acid group, has gained significant attention in biomedicine, particularly in the development of targeted therapies such as proteolysis targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its pharmacological implications, safety profiles, and applications in drug development.

This compound is synthesized through the polymerization of ethylene glycol and subsequent functionalization to introduce hydroxyl and carboxylic acid groups. This structure enhances its solubility in aqueous environments, making it suitable for various biochemical applications. The compound's dual functionality allows it to serve as both a hydrophilic spacer and a reactive site for further chemical modifications, which is particularly valuable in targeted therapeutic applications .

The primary biological activity of this compound is linked to its role as a linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells by utilizing the ubiquitin-proteasome system. This compound enhances the solubility and stability of these conjugates while maintaining their biological activity. By enabling targeted degradation of proteins associated with disease progression, such as those involved in cancer, this compound plays a crucial role in modulating various cellular pathways .

Biological Activity and Efficacy

Research indicates that this compound significantly alters the pharmacological profiles of conjugated proteins or small molecules. Its hydrophilic nature improves bioavailability and pharmacokinetics, which are essential for effective drug delivery systems. Studies have demonstrated that when conjugated with therapeutic agents, this compound can enhance their solubility and stability without compromising their biological efficacy .

Table 1: Comparison of Biological Activities

| Compound | Functionality | Biological Activity |

|---|---|---|

| This compound | Linker for PROTACs | Enhances solubility, stability; promotes protein degradation |

| Amino-PEG2-acid | Reactive amino group | Allows for diverse conjugation options |

| Hydroxy-PEG2-thiol | Thiol group | Enables nucleophilic reactions |

| Carboxylic Acid PEG | Drug delivery systems | Primarily used for enhancing drug delivery efficiency |

Safety Profile

The safety profile of PEGylated compounds, including this compound, has been extensively studied. Non-clinical evaluations indicate that PEGylation can reduce renal elimination and provide steric shielding against immunological responses. In toxicity studies involving various animal models, no significant adverse effects were observed at clinically relevant doses . While some vacuolation was noted in certain cell types at high doses, these effects were not associated with functional impairments or toxicity .

Case Studies

- Cancer Therapeutics : In a study involving cancer cell lines, this compound was utilized in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting compounds demonstrated enhanced efficacy in degrading target proteins compared to non-PEGylated counterparts, leading to reduced tumor growth in xenograft models.

- Immunomodulation : Another study explored the immunomodulatory effects of PEGylated peptides similar to this compound. The findings suggested that PEGylation significantly reduced cytotoxicity while maintaining immunomodulatory activity, highlighting the potential of PEG-based compounds in therapeutic applications aimed at modulating immune responses .

属性

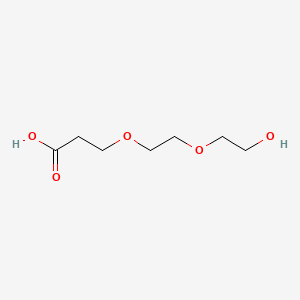

IUPAC Name |

3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNAEFYMNLDLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。